

Lanthanum Chloride Heptahydrate (CAS 10025-84-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum chloride heptahydrate*

Cat. No.: *B155567*

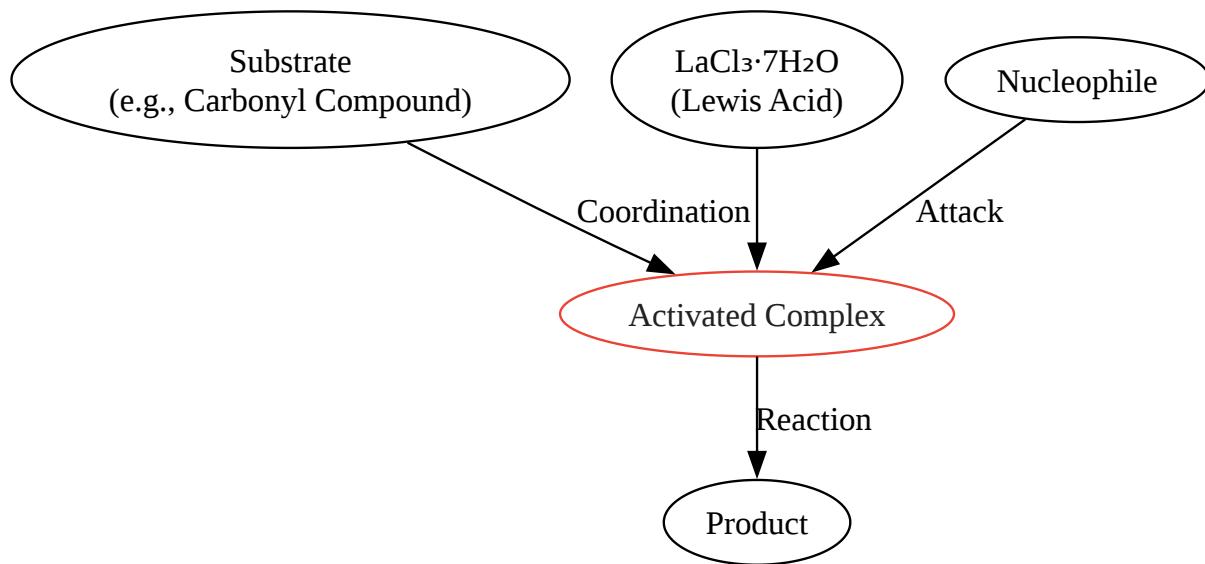
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the properties, mechanisms of action, and applications of **Lanthanum Chloride Heptahydrate** ($\text{LaCl}_3 \cdot 7\text{H}_2\text{O}$). The information is tailored for professionals in research, science, and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Physicochemical Properties

Lanthanum chloride heptahydrate is a white crystalline solid that is highly soluble in water and alcohols.^{[1][2]} It is known to be hygroscopic, meaning it readily absorbs moisture from the air.^[3] Key physicochemical properties are summarized in the table below.


Property	Value	Reference(s)
CAS Number	10025-84-0	[3]
Molecular Formula	LaCl ₃ ·7H ₂ O	[1]
Molecular Weight	371.37 g/mol	[4]
Appearance	White crystalline solid/powder	[3]
Melting Point	91 °C (decomposes)	[5]
Density	3.84 g/cm ³	[6]
Solubility	Soluble in water and alcohol	[1] [2]

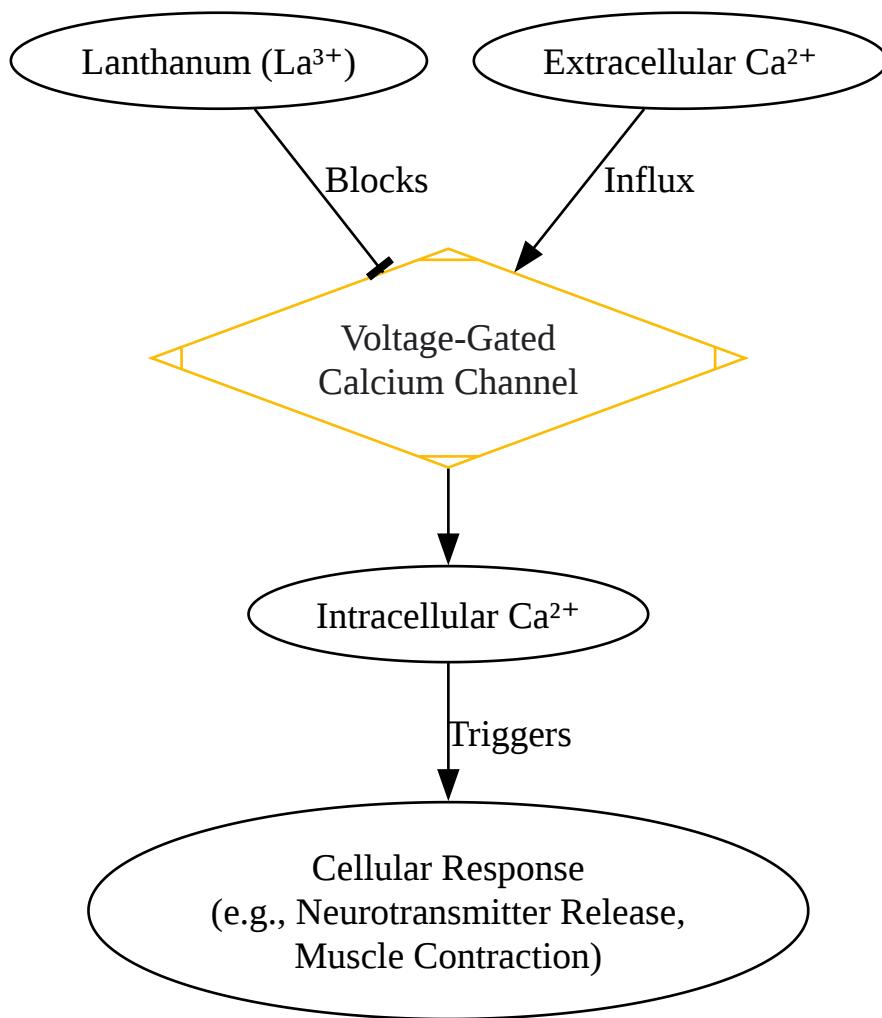
Core Applications and Mechanisms of Action

Lanthanum chloride heptahydrate is a versatile compound with significant applications in organic synthesis, biological research, and environmental remediation. Its utility stems from its properties as a Lewis acid and its ability to act as a calcium channel blocker and phosphate binder.

Lewis Acid Catalysis in Organic Synthesis

As a mild, inexpensive, and moisture-stable Lewis acid, **Lanthanum chloride heptahydrate** serves as an effective catalyst in various organic reactions.[\[1\]](#)[\[7\]](#) It functions by accepting an electron pair, thereby activating substrates for reactions such as carbon-carbon and carbon-heteroatom bond formation.[\[7\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)


This protocol describes the synthesis of β -enaminones and β -enaminoesters using **lanthanum chloride heptahydrate** as a catalyst.[5][9]

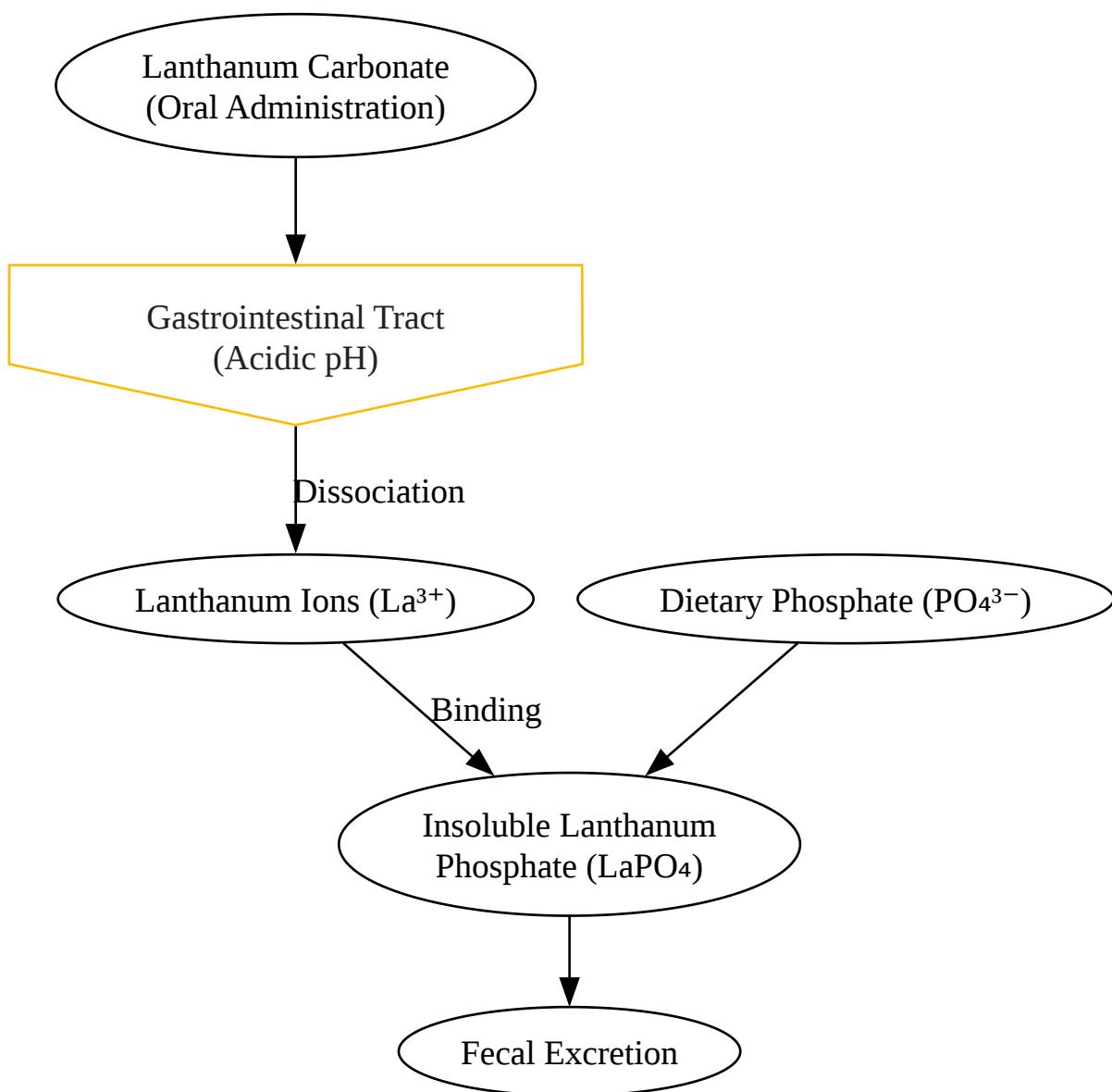
- Reaction Setup: In a round-bottom flask, combine equimolar amounts of a β -dicarbonyl compound (e.g., ethyl acetoacetate) and an amine (e.g., benzyl amine) in methylene dichloride.
- Catalyst Addition: Add **lanthanum chloride heptahydrate** (10 mol%) to the mixture.
- Reaction Conditions: Stir the reaction mixture at room temperature.
- Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.[5]
- Work-up and Isolation: Upon completion, the product can be isolated using standard procedures, such as solvent evaporation and purification by chromatography if necessary.

Biological Activity: Calcium Channel Blockade

Lanthanum(III) ions are known to block the activity of divalent cation channels, primarily calcium channels.[10][11] This property makes lanthanum chloride a valuable tool in

biochemical research to study calcium signaling pathways. The inhibitory action is based on a competitive antagonism with calcium ions at the channel.[11]

[Click to download full resolution via product page](#)


This protocol provides a general framework for assessing the calcium channel blocking activity of **Lanthanum chloride heptahydrate** using a fluorescent calcium indicator.

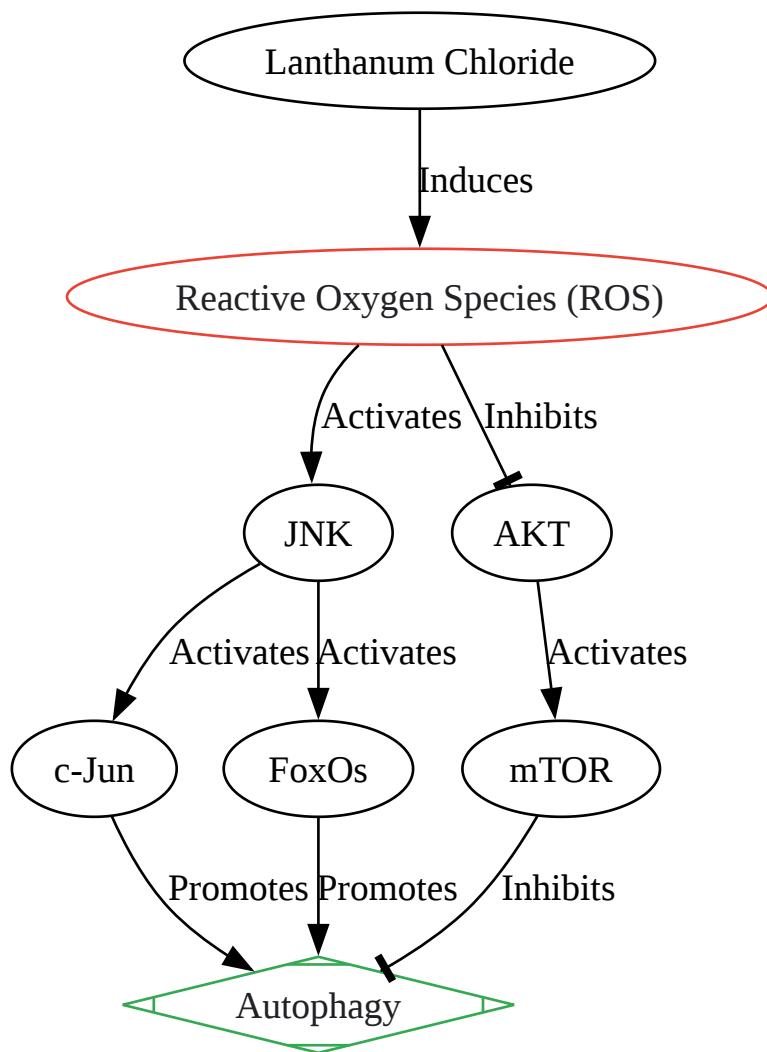
- Cell Culture: Plate a suitable cell line (e.g., neurons or muscle cells) expressing voltage-gated calcium channels onto a 96-well plate and culture overnight.
- Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in the dark at 37°C for 45-60 minutes.[12][13]

- Compound Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of **lanthanum chloride heptahydrate** for 15-30 minutes.
- Stimulation and Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject a depolarizing agent (e.g., potassium chloride) to open the voltage-gated calcium channels and immediately begin recording the change in fluorescence intensity over time.[\[13\]](#)
- Data Analysis: The inhibition of the calcium influx by lanthanum chloride is determined by comparing the fluorescence signal in treated wells to that of untreated (control) wells.

Drug Development: Phosphate Binder for Hyperphosphatemia

Lanthanum carbonate, derived from lanthanum chloride, is an established pharmaceutical agent for the treatment of hyperphosphatemia in patients with chronic kidney disease.[\[14\]](#)[\[15\]](#) [\[16\]](#) In the acidic environment of the upper gastrointestinal tract, lanthanum carbonate dissociates to release lanthanum ions (La^{3+}), which then bind to dietary phosphate.[\[2\]](#)[\[17\]](#) This forms insoluble lanthanum phosphate complexes that are excreted in the feces, thereby reducing the absorption of phosphate into the bloodstream.[\[2\]](#)[\[17\]](#)

[Click to download full resolution via product page](#)


Signaling Pathway Modulation

Recent research has indicated that lanthanum chloride can influence intracellular signaling pathways, primarily through the induction of oxidative stress.

ROS-Mediated JNK and AKT/mTOR Signaling

Studies have shown that exposure to lanthanum chloride can lead to an increase in reactive oxygen species (ROS).^[14] This oxidative stress can, in turn, activate the JNK/c-Jun and

JNK/FoxOs signaling pathways while inhibiting the AKT/mTOR pathway, ultimately leading to enhanced autophagy.[14]

[Click to download full resolution via product page](#)

LKB1-Mediated Signaling Pathways

Lanthanum chloride exposure has also been linked to the downregulation of the LKB1-MARK2 and LKB1-STK25-GM130 signaling pathways.[18] This interference with LKB1 signaling can lead to abnormalities in axonal growth in neurons.[18]

Other Notable Applications

Environmental Remediation: Phosphate Removal

Lanthanum chloride is highly effective in removing phosphate from water.[19] It reacts with phosphate ions to form insoluble lanthanum phosphate (LaPO_4), which can then be removed through filtration.[15]

- Solution Preparation: Prepare a stock solution of **lanthanum chloride heptahydrate** in deionized water. A common concentration for dosing is made by dissolving 9 grams in water to make a total volume of 500 mL.[15]
- Dosing: Slowly add the lanthanum chloride solution to the phosphate-containing water while stirring. The reaction to form a precipitate is rapid.
- Filtration: After dosing, the precipitated lanthanum phosphate can be removed by mechanical filtration, for example, using a 5-micron filter.[15]
- Monitoring: Measure the phosphate concentration before and after treatment to determine the removal efficiency.

Nanoparticle Synthesis

Lanthanum chloride heptahydrate serves as a precursor for the synthesis of lanthanum-based nanoparticles, such as lanthanum oxide (La_2O_3) nanorods.[11]

- Precursor Solution: Dissolve 5 grams of **lanthanum chloride heptahydrate** in 30 mL of DMF.[11]
- Reaction Mixture: Add the precursor solution to a solution containing acetamide and CTAB (cetyl trimethyl ammonium bromide).[11]
- Heating and Stirring: Stir the resulting solution for 4 hours at 80-90 °C.[11]
- Isolation and Washing: Filter the precipitate and wash it multiple times with double-distilled water.
- Calcination: Transfer the washed precipitate to a muffle furnace and calcine at 600 °C for 4 hours to obtain lanthanum oxide nanorods.[11]

Safety and Handling

Lanthanum chloride heptahydrate is considered a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation.[\[10\]](#) It is crucial to handle this chemical with appropriate personal protective equipment, including gloves, safety goggles, and a respirator in a well-ventilated area. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This guide provides a comprehensive overview of the technical aspects of **lanthanum chloride heptahydrate**. For specific applications, it is recommended to consult the primary literature and safety data sheets for detailed and up-to-date information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Clinical pharmacokinetics of the phosphate binder lanthanum carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchpublish.com [researchpublish.com]
- 4. Knoevenagel Condensation Reaction sigmaaldrich.com
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. intracellular calcium assay protocols.io
- 9. researchgate.net [researchgate.net]
- 10. echemcom.com [echemcom.com]
- 11. naturalspublishing.com [naturalspublishing.com]
- 12. bu.edu [bu.edu]
- 13. researchgate.net [researchgate.net]

- 14. The management of hyperphosphatemia by lanthanum carbonate in chronic kidney disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lanthanum: a safe phosphate binder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lanthanum Carbonate for Hyperphosphatemia in Patients on Peritoneal Dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. mocedes.org [mocedes.org]
- 19. Preparation of a lanthanum-modified flocculant and its removal performance towards phosphorus and fluoride in yellow phosphorus wastewater - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07237E [pubs.rsc.org]
- To cite this document: BenchChem. [Lanthanum Chloride Heptahydrate (CAS 10025-84-0): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155567#lanthanum-chloride-heptahydrate-cas-number-10025-84-0-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com